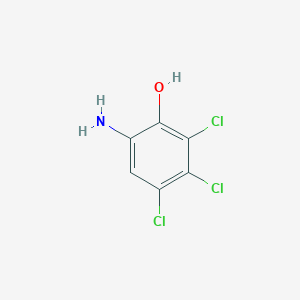

6-Amino-2,3,4-trichlorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

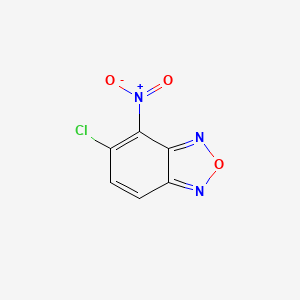

6-Amino-2,3,4-trichlorophenol is a derivative of trichlorophenol, which is an organochloride of phenol that contains three covalently bonded chlorine atoms . Trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . There are six different isomers of trichlorophenol, and 2,3,4-Trichlorophenol is one of them .

Synthesis Analysis

The synthesis of trichlorophenols involves the electrophilic halogenation of phenol with chlorine . In a study, a method was proposed for the determination of Chlorophenols in water, focusing on a particular compound, 2-amino-4-chlorophenol . The methodology developed involves solid phase extraction followed by analysis by high performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LS-MS/MS) .Molecular Structure Analysis

The molecular structure of trichlorophenols is based on structures generated from information available in ECHA’s databases . The molecular formula of 2,4,6-Trichlorophenol is C6H3Cl3O .Chemical Reactions Analysis

The degradation of trichlorophenols can be accelerated using an integrated photocatalytic-biological reactor (IPBR), which simultaneously couples photocatalysis and biodegradation in one reactor . The dechlorination efficiency of 2,4,6-TCP in the anode of MFCs could reach 86.51%, accompanying with power generation .Wissenschaftliche Forschungsanwendungen

Photocatalytic Water Treatment

Research demonstrates the effectiveness of photocatalytic oxidation for removing 2,4,6-trichlorophenol from water using ZnO, highlighting its potential for mitigating water pollution due to the toxicity of such compounds (Gaya, Abdullah, Hussein, & Zainal, 2010).

Adsorption and Removal from Aqueous Solutions

Studies have shown that 2,4,6-trichlorophenol can be effectively adsorbed from aqueous solutions using activated carbon and other materials, providing a method for its removal due to its high toxicity and persistence (Tümsek, Bayindir, Bodur, & Koyuncu, 2015).

Biological Treatment and Degradation

Biological processes have been explored for the degradation of halogenated phenolic compounds, including 2,4,6-trichlorophenol, in anaerobic-aerobic treatment systems. These processes are effective for the complete degradation of such pollutants (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

Environmental Impact Assessment

Research on the photolytic degradation of chlorophenolic substances, including 2,4,6-trichlorophenol, has indicated the formation of more toxic products, emphasizing the need to understand their environmental impacts (Svenson & Hynning, 1997).

Electrochemical Detection

Developments in electrochemical sensors for detecting 2,4,6-trichlorophenol highlight its importance as an environmental toxicant. These sensors offer sensitive and selective detection methods (Buledi, Solangi, Memon, Haider, Ameen, Khand, Bhatti, & Qambrani, 2021).

Predicted No Effect Concentrations (PNEC) Derivation

Studies focusing on the toxicity of 2,4,6-trichlorophenol have led to the derivation of PNEC values, crucial for environmental risk assessment (Jin, Zha, Xu, Giesy, Richardson, & Wang, 2012).

Peroxidase-Catalyzed Oxidation

Investigations into the peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol provide insights into alternative pathways of bioactivation and degradation (Wiese, Chang, Lloyd, Freeman, & Samokyszyn, 1998).

Wirkmechanismus

Target of Action

Similar compounds like hexachlorophene target the membrane-bound part of the electron transport chain, specifically respiratory d-lactate dehydrogenase .

Mode of Action

Hexachlorophene, a related compound, inhibits the membrane-bound part of the electron transport chain, induces leakage, causes protoplast lysis, and inhibits respiration . It’s plausible that 6-Amino-2,3,4-trichlorophenol might have a similar mode of action.

Biochemical Pathways

For instance, CprA3 and CprA5 enzymes catalyze the dechlorination of highly chlorinated phenols . This suggests that 6-Amino-2,3,4-trichlorophenol might be involved in similar biochemical pathways.

Pharmacokinetics

A study on 2,4,6-trichlorophenol in rats showed that the compound was found in various tissues after administration, with the highest concentration in the kidney . This suggests that 6-Amino-2,3,4-trichlorophenol might have similar ADME properties.

Result of Action

Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-2,3,4-trichlorophenol. For instance, different carbon sources can affect the degradation of chlorophenols . Additionally, the compound can be introduced into the environment via anthropogenic activities, and people may be exposed to it through ingestion of contaminated food or water or inhalation of contaminated air .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-amino-2,3,4-trichlorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADPKOKICNFAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

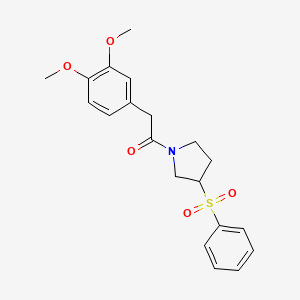

![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)

![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)

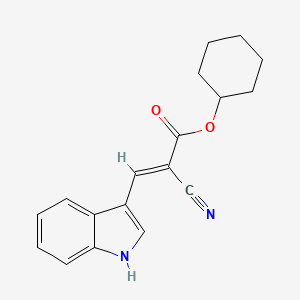

![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

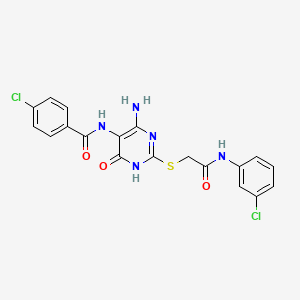

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)

![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)

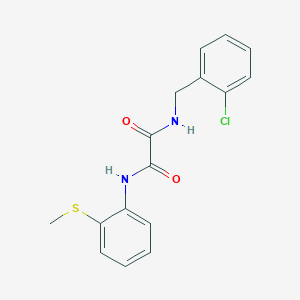

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)